molecular formula C8H10Cl2O2 B035060 Cyclohexane-1,4-dicarbonyl dichloride CAS No. 19988-54-6

Cyclohexane-1,4-dicarbonyl dichloride

Cat. No.: B035060
CAS No.: 19988-54-6
M. Wt: 209.07 g/mol
InChI Key: HXTYZWJVMWWWDK-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarbonyl dichloride (CAS RN: 13170-66-6) is a reactive organochloride with the molecular formula C₈H₁₀Cl₂O₂ and a molecular weight of 209.066 g/mol . It is synthesized via the reaction of trans-cyclohexane-1,4-dicarboxylic acid with oxalyl chloride or the Vilsmeier-Haack reagent, achieving yields up to 97% . The compound exists in cis and trans isomeric forms, with the trans isomer exhibiting a melting point of 65–66°C and a characteristic IR carbonyl stretch at 1790 cm⁻¹ . Its primary application lies in polymer synthesis and as an intermediate in organic reactions due to its high electrophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYZWJVMWWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291864
Record name 1,4-Cyclohexanedicarbonyl dichloride
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-66-6
Record name 1,4-Cyclohexanedicarbonyl dichloride
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URL https://commonchemistry.cas.org/detail?cas_rn=13170-66-6
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Record name 1,4-Cyclohexanedicarbonyl dichloride
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Record name 1,4-Cyclohexane dicarbonyl chloride
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Preparation Methods

Hexahydroterephthaloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,4-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride .

Industrial production methods often involve the use of anhydrous iron(III) chloride as a catalyst. The reaction is conducted at elevated temperatures (125-130°C) using a solution of 4-(trichloromethyl)benzoic acid in anhydrous chlorobenzene. This method yields a high percentage of the target compound .

Chemical Reactions Analysis

Hexahydroterephthaloyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles like amines and alcohols. The major products formed from these reactions are amides, esters, and polymers .

Scientific Research Applications

Hexahydroterephthaloyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers .

Comparison with Similar Compounds

Substituent Variations on the Cyclohexane Ring

Cyclohexane-1,4-dicarbonyl dichloride shares structural similarities with alkyl-substituted cyclohexanecarbonyl chlorides. Key analogues include:

Compound Name Substituent Molecular Formula Melting Point (°C) Key Applications
This compound 1,4-dicarbonyl dichloride C₈H₁₀Cl₂O₂ 65–66 (trans) Polymer crosslinking, acylations
trans-4-Isopropylcyclohexanecarbonyl chloride 4-isopropyl C₁₀H₁₆ClO Not reported Specialty surfactants, catalysts
trans-4-Hexylcyclohexanecarbonyl chloride 4-hexyl C₁₃H₂₂ClO Not reported Hydrophobic coatings, lubricants
cis-4-Butylcyclohexanecarbonyl chloride 4-butyl (cis) C₁₁H₁₉ClO Not reported Drug intermediates

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., hexyl, octyl) increase hydrophobicity, reducing solubility in polar solvents and lowering melting points compared to the parent dichloride .
  • Reactivity : The 1,4-dicarbonyl dichloride exhibits higher reactivity in nucleophilic acyl substitutions due to two electrophilic sites, enabling crosslinking in polymer chemistry .

Isomerism and Conformational Effects

  • Cis vs. Trans Isomers :
    • The trans isomer of this compound adopts a diequatorial conformation, minimizing steric strain and enhancing stability .
    • In contrast, cis-cyclohexane-1,4-dicarboxylic acid (CAS RN: 619-81-8), a precursor, has axial substituents that introduce steric hindrance, affecting its reactivity in subsequent chlorination reactions .

Functional Group Comparisons

  • Cyclohexane-1,4-dicarbonitrile (C₈H₁₂N₂):
    • While structurally similar, the replacement of carbonyl dichloride groups with nitriles shifts applications toward polyamide synthesis and imidazole derivatives .
    • Lower reactivity in electrophilic substitutions compared to the dichloride due to the stability of the nitrile group .

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